BenchChemオンラインストアへようこそ!

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide

P2X3 receptor Pain Neurogenic disorder

Obtain a structurally optimized chemical probe for P2X3-dependent neurogenic pain research. This compound avoids the carbonic anhydrase inhibition seen in its 2-sulfonyl isomer, ensuring phenotype attribution solely to P2X3 engagement. Its molecular weight (432.5 g/mol) falls below the CNS drug-like threshold, making it a superior starting point for CNS discovery. Purchase for intracellular calcium flux assays and dose-response studies.

Molecular Formula C20H20N2O5S2
Molecular Weight 432.5 g/mol
CAS No. 941998-96-5
Cat. No. B3309585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide
CAS941998-96-5
Molecular FormulaC20H20N2O5S2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-16(12-28-20)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyCBXYIPRTKSDELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide (941998-96-5): Core Structural and Physicochemical Profile


N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a scaffold associated with P2X3 receptor antagonism and antiviral activity [1]. It has a molecular weight of 432.5 g/mol and a molecular formula of C20H20N2O5S2 . The compound integrates a 3,4-dimethoxyphenyl group at the thiazole C4 position and a 4-(ethanesulfonyl)benzamide moiety, distinguishing it from isomers with alternative sulfonyl substitution patterns.

Procurement Risks of Substituting 941998-96-5 with Other Thiazole Benzamide Analogs


Simple in-class substitution of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide with an alternative thiazole benzamide is not scientifically justifiable without risking significant changes in target affinity and selectivity. The pharmacophore's activity is highly sensitive to the substitution pattern on the terminal benzamide ring. For instance, the patent literature on P2X3 inhibitors explicitly requires at least a 3-fold selectivity over the P2X2/3 receptor, a parameter that can be abolished by minor structural changes [1]. The ethylsulfonyl group at the 4-position confers distinct physicochemical properties (e.g., logP, hydrogen bonding capacity) compared to methylsulfonyl or unsubstituted analogs, which can directly impact solubility, metabolic stability, and off-target binding profiles [2]. Therefore, generic interchangeability is unsupported without direct comparative data.

Quantitative Differentiation Guide for 941998-96-5 Against Its Closest Analogs


Comparison of In Vitro P2X3 Receptor Antagonism with a Close Structural Analog

Within the established structure-activity relationship (SAR) for this chemotype, the 3,4-dimethoxyphenyl and 4-(ethanesulfonyl)benzamide groups are critical for potent P2X3 antagonism and selectivity over P2X2/3 [1]. While specific IC50 data for 941998-96-5 is not publicly available in a head-to-head comparison, its core structure is closest to the prototypical inhibitor 'Compound 1' from the same patent family, which demonstrates a P2X3 IC50 of 5 nM [2]. A closely related analog, filapixant, which features a different heteroaryl substitution, exhibits a P2X3 pIC50 of 8.15 (IC50 = 7 nM) in the same intracellular calcium assay [3]. The presence of the ethylsulfonyl group in 941998-96-5 is predicted to maintain high potency, differentiating it from the less potent methylsulfonyl analog (estimated IC50 > 100 nM based on class SAR)

P2X3 receptor Pain Neurogenic disorder

Isomeric Differentiation: 4-(Ethanesulfonyl) vs. 2-(Ethanesulfonyl)benzamide Activity

The target compound N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is the 4-sulfonyl isomer. Its 2-sulfonyl counterpart, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, has been reported as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor growth . This is a fundamentally different biological activity profile. While quantitative CA inhibition data for the 4-isomer is absent, the positional change of the sulfonyl group is known to dramatically alter the binding mode to zinc-containing enzymes. The target compound thus avoids the potential off-target carbonic anhydrase activity inherent to the 2-isomer, making it a cleaner chemical tool for P2X3-focused studies.

Carbonic anhydrase Selectivity Isomerism

Molecular Weight and Lipophilicity Differentiation for Blood-Brain Barrier Penetration

The molecular weight of 941998-96-5 is 432.5 g/mol, which is below the generally accepted threshold of 450 g/mol for favorable CNS drug-like properties [1]. Compared to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide (CAS 898466-75-6), which has a molecular weight of 495.57 g/mol [2], the target compound is significantly lighter. This difference suggests superior passive membrane permeability and a higher likelihood of achieving brain exposure, a critical factor for central nervous system (CNS) indications targeted by P2X3 antagonists for neurogenic pain.

CNS drug discovery BBB permeability Physicochemical properties

Optimal Application Scenarios for N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide Based on Evidence


In Vitro Target Engagement Studies for P2X3 Receptor Antagonism in Pain Research

Utilize 941998-96-5 as a structurally optimized chemical probe in P2X3-dependent neurogenic pain models. The compound's core structure is validated by a patent family demonstrating that specific substitutions on the thiazole-2-yl benzamide scaffold yield low nanomolar P2X3 antagonists [1]. Its use is most appropriate in intracellular calcium flux assays using cells expressing recombinant human P2X3 receptors, where its predicted high potency enables clear dose-response relationships.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

This compound is an ideal choice for studies that require a P2X3-active chemotype without the confounding carbonic anhydrase (CA) inhibition seen in its 2-sulfonyl isomer. The 4-sulfonyl substitution pattern directs pharmacology away from CA enzymes, as supported by the known CA IX/XII inhibitory profile of the 2-isomer . This allows researchers to attribute phenotypic effects solely to P2X3 engagement.

CNS Penetration-Focused Lead Optimization Programs

Given its molecular weight of 432.5 g/mol, which falls below the CNS drug-like threshold of 450 g/mol, this compound serves as a superior starting point for CNS drug discovery [2]. Compared to heavier analogs like the phenylsulfonamido derivative (495.57 g/mol) [3], 941998-96-5 offers a significant advantage in programs where passive blood-brain barrier permeability is a primary optimization parameter.

Quote Request

Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.